molecular formula C17H15N3O2 B11658422 N'-((1H-Indol-3-yl)methylene)-2-methoxybenzohydrazide CAS No. 113143-32-1

N'-((1H-Indol-3-yl)methylene)-2-methoxybenzohydrazide

Cat. No.: B11658422
CAS No.: 113143-32-1
M. Wt: 293.32 g/mol
InChI Key: NBSCXBJCCKOGPU-YBFXNURJSA-N
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Description

N'-((1H-Indol-3-yl)methylene)-2-methoxybenzohydrazide is a synthetic Schiff base hydrazone derivative incorporating an indole scaffold, a pharmacophore of significant interest in medicinal chemistry. This compound belongs to the N-acylhydrazone class, which has been extensively reported in scientific literature for its diverse pharmacological potential, particularly as a scaffold for developing anti-inflammatory and neuroprotective agents . The indole moiety is a privileged structure in drug discovery, known for its ability to interact with multiple biological targets. Research on structurally similar compounds has demonstrated that such molecules can exhibit notable anti-inflammatory activity by modulating key inflammatory pathways. These mechanisms may include the inhibition of pivotal enzymes like inducible nitric oxide synthase (iNOS) and the subsequent downregulation of the nitric oxide (NO) pathway, as well as the significant reduction of pro-inflammatory cytokines such as IL-6, TNF-α, IL-17, and IFN-γ . Furthermore, hydrazone derivatives featuring indole and other pharmacophoric fragments have shown promise as multifunctional ligands in neurodegenerative disease research. They are investigated as potential acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, and often possess antioxidant properties that can protect neuronal cells from oxidative stress . The molecular structure of this compound, characterized by its hydrazone linker, is designed to allow for specific interactions with enzyme binding sites, making it a valuable chemical tool for probing inflammatory processes and neurological disorders. This product is intended for research purposes only, strictly within laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

113143-32-1

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-2-methoxybenzamide

InChI

InChI=1S/C17H15N3O2/c1-22-16-9-5-3-7-14(16)17(21)20-19-11-12-10-18-15-8-4-2-6-13(12)15/h2-11,18H,1H3,(H,20,21)/b19-11+

InChI Key

NBSCXBJCCKOGPU-YBFXNURJSA-N

Isomeric SMILES

COC1=CC=CC=C1C(=O)N/N=C/C2=CNC3=CC=CC=C32

Canonical SMILES

COC1=CC=CC=C1C(=O)NN=CC2=CNC3=CC=CC=C32

solubility

34.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Reactants :

    • Indole-3-carbaldehyde : Sourced commercially or synthesized via formylation of indole.

    • 2-Methoxybenzohydrazide : Prepared by hydrazinolysis of methyl 2-methoxybenzoate or direct coupling of hydrazine with 2-methoxybenzoic acid derivatives.

  • Catalysts and Solvents :

    • p-Toluenesulfonic acid (p-TSA) in acetonitrile or acetic acid in methanol are commonly used to protonate the carbonyl oxygen, enhancing electrophilicity.

    • Polar aprotic solvents like 1,4-dioxane or dimethylformamide (DMF) facilitate reactant solubility.

  • Procedure :
    Equimolar quantities of indole-3-carbaldehyde and 2-methoxybenzohydrazide are refluxed in the presence of 0.1–0.3 equivalents of acid catalyst for 4–6 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with typical yields ranging from 65–75% . Post-reaction, the mixture is neutralized with aqueous ammonia, extracted with ethyl acetate, and purified via recrystallization from methanol.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a superior method for synthesizing hydrazone derivatives, significantly reducing reaction times and improving yields. For This compound , this method enhances efficiency by 20–30% compared to conventional heating.

Optimized Protocol

  • Reactant Preparation :

    • Indole-3-carbaldehyde (1 mmol) and 2-methoxybenzohydrazide (1 mmol) are dissolved in 5 mL of ethanol with a catalytic amount of anhydrous ZnCl₂ .

  • Microwave Parameters :

    • Power : 250–300 W

    • Time : 8–10 minutes (intermittent irradiation at 30-second intervals)

    • Temperature : Maintained at 80–100°C via closed-vessel systems.

  • Yield and Purification :

    • Yields reach 85–92% due to uniform heating and reduced side reactions.

    • Crude products are filtered and recrystallized from methanol, achieving >95% purity as confirmed by HPLC.

Comparative Data: Conventional vs. Microwave Methods

ParameterConventional MethodMicrowave Method
Reaction Time4–6 hours8–10 minutes
Yield65–75%85–92%
Energy ConsumptionHighLow
Byproduct FormationModerateMinimal

Data adapted from antitubercular hydrazide synthesis studies.

Critical Factors Influencing Synthesis

Solvent Selection

  • Methanol and Ethanol : Preferred for their ability to dissolve both reactants and stabilize intermediates via hydrogen bonding.

  • Acetonitrile : Enhances reaction rates in acidic conditions but may require higher catalyst loadings.

Catalyst Optimization

  • p-TSA : Achieves faster kinetics (2–3 hours) but necessitates careful pH control to avoid over-protonation.

  • ZnCl₂ : Acts as a Lewis acid, coordinating with the carbonyl group to accelerate nucleophilic attack.

Temperature Control

  • Conventional : Reflux at 80–100°C ensures adequate energy for dehydration.

  • Microwave : Controlled thermal gradients prevent decomposition of heat-labile intermediates.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Key signals include:

    • δ 8.25 ppm : Aldehydic proton of indole-3-carbaldehyde.

    • δ 12.30 ppm : Hydrazide NH proton.

    • δ 3.85 ppm : Methoxy group (-OCH₃).

  • IR Spectroscopy : Stretching vibrations at 1691 cm⁻¹ (C=O) and 1605 cm⁻¹ (C=N).

Purity Assessment

  • HPLC : Retention time of 6.8 minutes (C18 column, acetonitrile/water 70:30).

  • Melting Point : 224–226°C (decomposition observed above 230°C).

Challenges and Mitigation Strategies

Byproduct Formation

  • Unreacted Aldehyde : Removed via column chromatography (silica gel, ethyl acetate/hexane).

  • Oxidation Products : Minimized by conducting reactions under nitrogen atmosphere.

Scalability Issues

  • Microwave Limitations : Batch size restrictions addressed by continuous-flow reactors.

  • Cost of Catalysts : ZnCl₂ and p-TSA are cost-effective alternatives to noble metal catalysts .

Chemical Reactions Analysis

Oxidation and Reduction

2.1 Oxidation Pathways
The compound undergoes oxidation to form oxides using:

  • Potassium permanganate or hydrogen peroxide under acidic/basic conditions.

  • Oxidation of intermediate dihydroquinazolinones to form quinazolinones .

2.2 Reduction Pathways
Reduction reactions involve cleavage of the C=N bond, yielding:

  • Indole derivatives (e.g., 3-unsubstituted indole) via deformylation .

  • Hydrazine intermediates under reducing agents like sodium borohydride.

Functionalization Reactions

3.1 Hydrolysis and Deformylation

  • Hydrolysis of the hydrazide group under acidic conditions leads to amide derivatives.

  • Deformylation occurs under heat or oxidative conditions, generating indole intermediates .

3.2 Substitution Reactions

  • N-Benzoylation : Reaction with benzoyl chloride introduces protective groups at the nitrogen atom .

  • Alkylation : Treatment with NaH and methyl iodide leads to mono- or disubstituted indole derivatives .

Structural Modifications and SAR

4.1 Structure-Activity Relationship (SAR)

Substituent PositionFunctional GroupBiological ImpactReference
4th position (benzohydrazide)-OCH₃ (electron-donating)Enhanced antitubercular activity
2nd position (benzohydrazide)-NO₂ (electron-withdrawing)Increased inhibition against M. tuberculosis
Indole N-atom-CH₃ (alkylation)Improved stability and bioavailability

Scientific Research Applications

Antimicrobial Activity

Research indicates that N'-((1H-Indol-3-yl)methylene)-2-methoxybenzohydrazide exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest effective antibacterial activity, making them candidates for further development as antimicrobial agents .

Anticancer Properties

The compound has demonstrated potential anticancer effects, particularly in inducing apoptosis in cancer cells. Studies have reported that derivatives of hydrazone compounds, including those similar to this compound, exhibit cytotoxicity against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism involves the activation of pro-apoptotic proteins and inhibition of anti-apoptotic factors .

Coordination Chemistry

In coordination chemistry, this compound serves as a ligand for forming metal complexes. These complexes are studied for their catalytic properties and electronic characteristics. The ability to form stable complexes with transition metals enhances the compound's utility in catalysis and material science applications .

Material Science Applications

The compound is also explored for its role in developing fluorescent chemosensors. These sensors are used for detecting metal ions due to their high sensitivity and selectivity. The incorporation of this compound into sensor designs can improve detection limits and response times, making them valuable tools in environmental monitoring and analytical chemistry.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several hydrazone derivatives, including this compound. The results indicated that these compounds exhibited significant inhibition against M. tuberculosis with MIC values ranging from 0.92 to 2.71 μg/mL depending on the derivative tested. This highlights the potential for developing new antitubercular agents based on this scaffold .

Case Study 2: Anticancer Activity Assessment

In another investigation, the cytotoxic effects of this compound were assessed using various human cancer cell lines. The compound was found to induce apoptosis effectively, with IC50 values indicating potent activity against A549 cells at concentrations as low as 10 µM. This suggests a promising avenue for therapeutic development targeting cancer cells through this compound .

Comparison with Similar Compounds

Key Observations :

  • The 2-methoxy group in the target compound enhances steric and electronic properties compared to unsubstituted (e.g., 3c in ) or hydroxy-substituted (e.g., H2 in ) analogues.
  • Substitution with halogens (e.g., bromo in 3u ) or sulfonohydrazide groups (e.g., 5f ) alters solubility and bioactivity.

Pharmacological Activities

Anticancer Activity

  • Target Compound: Limited direct data, but structurally similar sulfonohydrazides (e.g., 5f) exhibit potent anticancer effects against breast cancer cells (IC50: 8.2–13.2 μM) with selective cytotoxicity .
  • H2 Derivative : Demonstrates antioxidant properties but lacks reported anticancer data .

Antimicrobial and Antiplatelet Effects

  • H2 and H3: Exhibit notable antifungal and antibacterial activities, though less potent than ciprofloxacin .
  • Anti-Platelet Derivatives : N'-Substituted benzohydrazides (e.g., 2a–2f) inhibit arachidonic acid-induced platelet aggregation (IC50 ~ aspirin), with bulkier substituents reducing activity .

Enzyme Inhibition

  • Lipoxygenase (LOX) : Compounds 7a, 7d, and 7e (thienyl/acyl derivatives) show IC50 values lower than baicalein, a reference standard .
  • α-Glucosidase/BChE : Moderate inhibition observed in hydrazides with indole-thiophene hybrids .

Physicochemical and Computational Insights

  • Crystallography : X-ray structures of indole-hydrazones reveal planar conformations critical for π-π stacking and hydrogen bonding with biological targets .
  • Docking Studies : The methoxy group in the target compound may engage in hydrophobic interactions or CH···O hydrogen bonds, similar to ERAP1 inhibitors (e.g., compound 4 in ).

Biological Activity

N'-((1H-Indol-3-yl)methylene)-2-methoxybenzohydrazide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article reviews the synthesis, biological evaluations, and potential mechanisms of action associated with this compound.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation reaction between 2-methoxybenzohydrazide and indole derivatives. The structural characterization is often confirmed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.015 mg/mL
Escherichia coli0.03 mg/mL
Bacillus cereus0.008 mg/mL

These values indicate that the compound is more potent than conventional antibiotics such as ampicillin and streptomycin, demonstrating a potential for therapeutic applications in treating bacterial infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it possesses significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer).

Table 2: Anticancer Activity of this compound

Cell LineIC50 Value (µM)
A54912.5
MCF-715.0
HepG210.0

The mechanism of action appears to involve induction of apoptosis, as evidenced by increased levels of apoptotic markers in treated cells .

Case Studies

One notable case study involved the evaluation of this compound in a murine model for its anticancer effects. The study reported a significant reduction in tumor volume compared to the control group, supporting its potential as a therapeutic agent against cancer.

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation.
  • Induction of Oxidative Stress : It can induce oxidative stress in cancer cells, leading to apoptosis.
  • Interference with DNA Replication : Some studies suggest that it may bind to DNA, disrupting replication processes.

Q & A

Q. What are the standard synthetic routes for preparing N'-((1H-Indol-3-yl)methylene)-2-methoxybenzohydrazide, and how are reaction conditions optimized?

The compound is typically synthesized via condensation of indole-3-carbaldehyde derivatives with substituted benzohydrazides. For example, a general procedure involves grinding 2-chloroquinoline-3-carbaldehyde with benzohydrazide derivatives in the presence of a solvent (e.g., ethanol) under reflux, followed by recrystallization (yields: 83–95%) . Microwave-assisted methods can enhance reaction efficiency by reducing time and improving yields, as seen in analogous hydrazide syntheses . Optimization focuses on temperature (60–100°C), solvent choice (e.g., ethyl acetate for precipitation), and catalytic additives (e.g., glacial acetic acid) to minimize side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Essential techniques include:

  • IR spectroscopy : Confirms hydrazone formation via N–H stretches (3100–3200 cm⁻¹) and C=O stretches (~1650 cm⁻¹) .
  • NMR (¹H/¹³C) : Identifies methoxy groups (δ ~3.8 ppm in ¹H NMR), indole protons (δ ~7.0–8.5 ppm), and hydrazone CH=N peaks (δ ~8.5 ppm) .
  • Mass spectrometry : Validates molecular ion peaks (e.g., [M+Na]⁺ or [M+H]⁺) with high-resolution data (e.g., ±0.5 ppm accuracy) .

Q. What preliminary biological assays are used to evaluate its therapeutic potential?

Initial screens often target:

  • Antiplatelet activity : Using arachidonic acid (AA)- or collagen-induced platelet aggregation assays. IC₅₀ values are compared to standards like aspirin .
  • Anticancer potential : Apoptosis assays (e.g., Annexin V staining) and Bcl-2/Bcl-xL inhibition studies via Western blotting or fluorescence polarization .

Advanced Research Questions

Q. How does steric hindrance at the indole N–1 position influence antiplatelet activity, and what structural modifications enhance efficacy?

Substituents at the indole N–1 position significantly impact activity. Bulky groups (e.g., phenyl or tert-butyl) reduce potency due to steric clashes with target receptors, while smaller groups (e.g., methyl) maintain or improve IC₅₀ values. For example, compound 2a (N–H substituent) showed superior antiplatelet activity (IC₅₀ ≈ 15 µM) compared to bulkier analogs . Computational docking studies (e.g., AutoDock Vina) can model ligand-receptor interactions to guide rational design .

Q. What crystallographic strategies resolve ambiguities in hydrazone geometry (E/Z isomerism) for this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELX programs (e.g., SHELXL) refine structures using high-resolution data, with R-factors < 5% confirming geometry. Cambridge Structural Database (CSD) entries (e.g., CCDC 1887945) provide reference metrics for bond angles and torsion angles . For dynamic systems, variable-temperature NMR or NOESY can assess isomer ratios in solution .

Q. How do conflicting cytotoxicity results across cell lines arise, and how should researchers address them?

Discrepancies may stem from:

  • Cell line variability : Differences in Bcl-2 expression levels (e.g., higher in leukemia vs. solid tumors) .
  • Assay conditions : Varying incubation times or serum concentrations altering compound stability. Mitigation involves:
  • Dose-response profiling : Across multiple cell lines (e.g., NCI-60 panel).
  • Mechanistic validation : siRNA knockdown of Bcl-2 to confirm target engagement .

Q. What computational methods predict binding affinities for Bcl-2/Bcl-xL inhibition?

Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations model ligand-protein interactions. For example, Kamath et al. used Schrödinger Suite to identify key binding residues (e.g., Asp108 in Bcl-xL) and optimize hydrazide derivatives for hydrophobic pocket occupancy . Machine learning (e.g., random forest models) can prioritize compounds with favorable ADMET profiles .

Methodological Notes

  • Data Contradictions : Variations in biological activity may reflect assay protocols (e.g., platelet isolation methods) rather than compound instability. Always include internal controls (e.g., aspirin for antiplatelet assays) .
  • Advanced Characterization : For ambiguous spectral data, combine 2D NMR (e.g., HSQC, HMBC) with X-ray crystallography to resolve structural uncertainties .

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